Guanethidine Sulfate

Beschreibung

Eigenschaften

IUPAC Name |

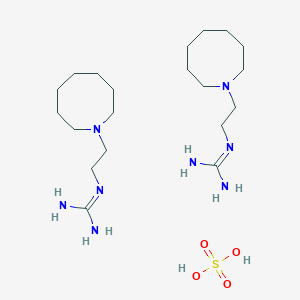

2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJGGHFXCGHTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-65-2 (Parent) | |

| Record name | Guanethidine sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046966 | |

| Record name | Guanethidine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-02-6 | |

| Record name | Guanethidine sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanethidine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanethidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANETHIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ60474G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanethidine Sulfate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanethidine (B1672426) sulfate (B86663) is a potent adrenergic neuron blocking agent, historically utilized as an antihypertensive medication. Its unique mechanism of action, characterized by selective uptake into sympathetic neurons and subsequent disruption of norepinephrine (B1679862) storage and release, has rendered it an invaluable tool in autonomic pharmacology research. This technical guide provides an in-depth exploration of the core mechanism of action of guanethidine sulfate, detailing its molecular interactions, the quantitative effects on neurotransmitter dynamics, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action

Guanethidine's sympatholytic effect is a multi-step process initiated by its recognition and transport by the norepinephrine transporter (NET) located on the presynaptic membrane of adrenergic neurons.[1][2] Once inside the neuron, it is further sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[3] This accumulation within the vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[2][3] Furthermore, guanethidine inhibits the nerve impulse-mediated release of any remaining norepinephrine. The net result is a profound and long-lasting reduction in sympathetic tone, leading to vasodilation and a decrease in blood pressure.

Data Presentation

Quantitative binding affinity and transport kinetics data for this compound are not extensively available in public databases. This is likely due to its development in an era before standardized high-throughput screening and the focus on its functional effects rather than precise molecular binding constants. However, to provide a comparative context for researchers, the following tables summarize affinity and inhibition data for well-characterized inhibitors of the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), the primary molecular targets of guanethidine.

Table 1: Comparative Binding Affinities (Ki) of Selected Norepinephrine Transporter (NET) Inhibitors

| Compound | Target | Kᵢ (nM) | Species | Reference |

| Desipramine | NET | 0.4 - 4.2 | Human | |

| Nisoxetine | NET | 0.8 - 2.5 | Human | |

| Reboxetine | NET | 1.1 - 11 | Human | |

| Atomoxetine | NET | 5 | Human |

Table 2: Comparative Inhibition Constants (IC₅₀/Kᵢ) of Selected Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

| Compound | Target | IC₅₀/Kᵢ (nM) | Species | Reference |

| Reserpine | VMAT2 | ~0.05 (Kᵢ) | Rat | |

| Tetrabenazine | VMAT2 | ~2.9 (IC₅₀) | Rat | |

| Valbenazine | VMAT2 | ~150 (IC₅₀) | Human | |

| Deutetrabenazine | VMAT2 | ~1.9 (IC₅₀) | Rat |

Table 3: Effect of Guanethidine on Norepinephrine (NE) Levels in Cardiac Tissue

| Treatment | Duration | NE Depletion (%) | Species | Reference |

| Guanethidine (5 mg/kg) | 18 hours | ~90% | Rat | |

| Guanethidine (15 mg/kg) | 18 hours | >95% | Rat |

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of a test compound like guanethidine for the norepinephrine transporter.

Objective: To determine the Kᵢ or IC₅₀ value of a test compound for NET.

Materials:

-

Cell membranes prepared from cells expressing the human NET (e.g., HEK293-hNET cells).

-

Radioligand specific for NET (e.g., [³H]nisoxetine).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of desipramine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-hNET cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]nisoxetine (typically at or below its Kᴅ).

-

A range of concentrations of this compound.

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of desipramine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Norepinephrine Release Assay using Superfusion of Vas Deferens

This protocol measures the effect of guanethidine on norepinephrine release from an isolated tissue with sympathetic innervation.

Objective: To determine if guanethidine inhibits stimulated norepinephrine release.

Materials:

-

Male Wistar rats.

-

Isolated vas deferens preparation.

-

[³H]-Norepinephrine for radiolabeling.

-

Krebs-Ringer bicarbonate buffer (superfusion buffer).

-

High potassium buffer or an electrical field stimulation setup.

-

This compound.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Dissect the vas deferens from a male Wistar rat and mount it in a superfusion chamber.

-

Radiolabeling: Incubate the tissue with Krebs-Ringer buffer containing [³H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.

-

Washout: Superfuse the tissue with fresh buffer to wash out excess unincorporated radiolabel.

-

Basal and Stimulated Release (S1): Collect fractions of the superfusate at regular intervals to measure basal efflux of radioactivity. Induce the first stimulation (S1) of norepinephrine release using either a high potassium buffer or electrical field stimulation.

-

Guanethidine Treatment: Introduce this compound into the superfusion buffer at the desired concentration.

-

Stimulated Release (S2): After a defined incubation period with guanethidine, induce a second stimulation (S2) under the same conditions as S1.

-

Data Analysis: Quantify the radioactivity in the collected fractions using a scintillation counter. Calculate the ratio of stimulated release in the presence of guanethidine (S2) to the initial stimulated release (S1) (S2/S1 ratio). A decrease in this ratio indicates inhibition of norepinephrine release.

In Vivo Microdialysis for Norepinephrine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular norepinephrine levels in a specific brain region or peripheral tissue of a freely moving animal following guanethidine administration.

Objective: To quantify the in vivo effect of guanethidine on norepinephrine levels.

Materials:

-

Sprague-Dawley rats with a surgically implanted guide cannula targeting the tissue of interest (e.g., heart, specific brain nucleus).

-

Microdialysis probe.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound for systemic administration.

-

High-performance liquid chromatography (HPLC) with electrochemical detection.

Procedure:

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target tissue of the awake, freely moving rat.

-

Perfusion and Stabilization: Perfuse the probe with aCSF at a constant flow rate. Allow the system to stabilize for at least 2 hours.

-

Baseline Sampling: Collect several baseline microdialysate samples to determine the basal extracellular norepinephrine concentration.

-

Guanethidine Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Sampling: Continue to collect microdialysate samples at regular intervals for several hours to monitor the change in extracellular norepinephrine levels.

-

Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment norepinephrine levels as a percentage of the baseline levels to determine the time course and magnitude of norepinephrine depletion.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Molecular mechanism of guanethidine action in a presynaptic adrenergic neuron.

Experimental Workflow for In Vitro Norepinephrine Release Assay

Caption: Workflow for assessing guanethidine's effect on norepinephrine release in vitro.

Logical Relationship of Guanethidine's Molecular Interactions

Caption: Logical flow of guanethidine's mechanism from molecular interaction to physiological effect.

References

Guanethidine Sulfate: A Technical History of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of guanethidine (B1672426) sulfate (B86663), a pioneering adrenergic neuron blocking agent. It details the initial synthesis, key preclinical experiments that elucidated its unique pharmacological action, and the early clinical trial data that established its efficacy as a potent antihypertensive agent. This document synthesizes historical data into a structured format, including detailed experimental protocols and quantitative outcomes, to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and Synthesis

Guanethidine, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by Maxwell and colleagues at the Ciba Pharmaceutical Company.[1] Its discovery was a significant milestone in cardiovascular pharmacology, representing a novel class of antihypertensive drugs that acted by interfering with the function of the sympathetic nervous system.[1]

Chemical Synthesis

The synthesis of guanethidine sulfate involves a multi-step process, originating from the alkylation of azocane (B75157) (heptamethyleneimine). The general synthetic route is as follows:[1]

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Alkylation of Azocane. Azocane is reacted with chloroacetonitrile (B46850) in an inert solvent such as toluene, in the presence of a base like sodium carbonate. The mixture is heated under reflux to yield 1-(cyanomethyl)azocane.

-

Step 2: Reduction of the Nitrile. The resulting 1-(cyanomethyl)azocane is then reduced to the corresponding primary amine, 1-(2-aminoethyl)azocane. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

-

Step 3: Guanylation. The final step is the conversion of 1-(2-aminoethyl)azocane to the guanidine (B92328) derivative. This is accomplished by reacting the primary amine with a guanylating agent, such as S-methylisothiourea sulfate, in a solvent like ethanol. The reaction mixture is heated to drive the reaction to completion, yielding this compound.

Preclinical Development and Mechanism of Action

Initial pharmacological studies in animal models, including anesthetized dogs and cats, revealed that guanethidine produced a gradual and sustained decrease in blood pressure.[1] A pivotal discovery was that its hypotensive effect was dependent on an intact sympathetic nervous system, distinguishing it from other antihypertensive agents of the time.

Adrenergic Neuron Blockade

Guanethidine's mechanism of action is characterized by its selective uptake into sympathetic neurons and subsequent disruption of norepinephrine (B1679862) storage and release. It acts as a "false neurotransmitter."

The process involves the following steps:

-

Uptake into the Sympathetic Neuron: Guanethidine is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.

-

Vesicular Accumulation: Once inside the neuron, guanethidine is concentrated in synaptic vesicles by the vesicular monoamine transporter (VMAT).

-

Displacement of Norepinephrine: Within the vesicles, guanethidine displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.

-

Inhibition of Norepinephrine Release: Guanethidine also inhibits the release of norepinephrine in response to a nerve impulse, which is thought to be due to a local anesthetic-like effect on the nerve terminal membrane and disruption of the exocytotic process.

Experimental Protocol: In Vivo Norepinephrine Depletion in Rats

The following protocol is representative of early experiments to quantify norepinephrine depletion.

-

Objective: To measure the time course and extent of norepinephrine depletion in various tissues following guanethidine administration.

-

Materials: Male Wistar rats (250-300g), this compound solution (e.g., 10 mg/mL in sterile saline), anesthesia (e.g., sodium pentobarbital), instruments for dissection, and reagents for fluorometric assay of norepinephrine.

-

Procedure:

-

Administer this compound intraperitoneally (i.p.) at a specified dose.

-

At various time points post-administration, anesthetize the rats and collect tissues of interest (e.g., heart, spleen).

-

Homogenize the tissues in a suitable buffer (e.g., ice-cold perchloric acid).

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Isolate norepinephrine from the supernatant using alumina (B75360) column chromatography.

-

Quantify the eluted norepinephrine using a fluorometric method, such as the trihydroxyindole method.

-

Compare the norepinephrine content in tissues from guanethidine-treated animals to that of saline-treated control animals.

-

References

Guanethidine Sulfate: A Technical Guide for Sympathetic Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanethidine (B1672426) sulfate (B86663) is a potent sympatholytic agent that has been instrumental in advancing our understanding of the sympathetic nervous system's role in a myriad of physiological and pathophysiological processes. By inducing a selective chemical sympathectomy, guanethidine allows for the targeted investigation of sympathetic function in preclinical research. This technical guide provides an in-depth overview of guanethidine sulfate, including its mechanism of action, comprehensive experimental protocols for inducing sympathectomy, and methods for validating its effects. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Core Mechanism of Action

Guanethidine's selective action on the sympathetic nervous system is a multi-step process, primarily targeting postganglionic sympathetic neurons.[1] Its effects are largely confined to the peripheral nervous system as it does not readily cross the blood-brain barrier.[1][2]

The mechanism can be summarized as follows:

-

Neuronal Uptake: Guanethidine is recognized and actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[3][4] This uptake mechanism is the same one used for norepinephrine (NE) reuptake and is critical for guanethidine's activity.

-

Vesicular Sequestration and Norepinephrine Displacement: Once inside the neuron, guanethidine is concentrated in synaptic vesicles. Here, it acts as a "false neurotransmitter," displacing and replacing norepinephrine from its storage sites.

-

Depletion of Norepinephrine Stores: The progressive replacement of norepinephrine with guanethidine leads to a profound and gradual depletion of NE stores within the nerve terminals.

-

Inhibition of Norepinephrine Release: Guanethidine also blocks the release of any remaining norepinephrine in response to a nerve action potential. However, it does not appear to affect spontaneous release or the release of catecholamines from the adrenal medulla.

-

Neuronal Destruction (at high doses): Chronic administration of high doses of guanethidine can lead to the destruction and degeneration of peripheral sympathetic neurons, resulting in a long-lasting or permanent sympathectomy. This is characterized by ultrastructural changes, including mitochondrial damage.

This dual action of norepinephrine depletion and inhibition of its release effectively blocks sympathetic neurotransmission.

Signaling Pathway of Guanethidine at the Sympathetic Nerve Terminal

Data Presentation: Quantitative Effects of Guanethidine

The efficacy of guanethidine-induced sympathectomy can be quantified by measuring the reduction in norepinephrine levels in various tissues and observing physiological changes.

Table 1: Norepinephrine Depletion in Rodent Tissues Following Guanethidine Administration

| Animal Model | Tissue | Guanethidine Dose & Duration | % NE Depletion | Reference |

| Rabbit | Heart | Single dose | ~85% after 4 hours | |

| Cat | Heart | Single dose | ~75% in 24 hours | |

| Rat | Heart | Not specified | Not specified | |

| Rat | Spleen | Not specified | Not specified | |

| Rat | Nerves (peroneal, sural, tibial, vagal) | Daily i.p. for 5 weeks | Depleted | |

| Rat | Superior Cervical Ganglion | Daily i.p. for 5 weeks | Depleted |

Table 2: Dose-Dependent Effects of Guanethidine in Rats

| Parameter | Guanethidine Dose & Duration | Effect | Reference |

| Blood Pressure | 40 mg/kg/day (i.p.) for 28 days | Reversible decrease | |

| Heart Rate | 40 mg/kg/day (i.p.) for 28 days | Increased sensitivity to noradrenaline 60 days post-treatment | |

| Sympathetic Neuron Survival | 40 mg/kg/day (i.p.) for 28 days | Profound loss of nerve cells in superior cervical ganglion | |

| Sympathetic Neuron Survival | 25 or 30 mg/kg/day (i.p.) for 6 weeks | <2% of nerve cell bodies remained in superior cervical ganglion | |

| Blood Pressure | 5 mg/kg/day (i.p.) for 28 days | No permanent hemodynamic changes | |

| Heart Failure (Post-MI) | 1 mg/kg/day (LG) for 4 weeks | Suppressed LV dilation, improved LV fractional shortening, reduced mortality | |

| Heart Failure (Post-MI) | 10 mg/kg/day (HG) for 4 weeks | Increased 28-day mortality, depletion of myocardial NE |

Experimental Protocols

Proper preparation and administration of guanethidine are crucial for reproducible results. The following protocols are adapted from established methodologies.

Protocol 1: Systemic Chemical Sympathectomy in Adult Rats

This protocol is designed to achieve a significant and long-lasting, though potentially incomplete, sympathectomy in adult rats.

Materials:

-

This compound or monosulfate

-

Sterile saline (0.9% NaCl) for injection

-

Sterile syringes and needles (25-27 gauge)

-

Adult rats (e.g., Wistar, Sprague-Dawley)

-

Animal scale

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

Guanethidine Solution Preparation:

-

On the day of injection, prepare a fresh solution of guanethidine in sterile saline.

-

For a dose of 40 mg/kg, you can dissolve 40 mg of guanethidine per ml of saline, resulting in an injection volume of 1 ml/kg.

-

Ensure the guanethidine is completely dissolved. Gentle warming or vortexing may be necessary.

-

Sterile filter the solution using a 0.22 µm filter.

-

-

Administration:

-

Weigh each rat accurately on the day of injection to calculate the required volume.

-

Administer the calculated volume via intraperitoneal (i.p.) injection. Insert the needle into the lower abdominal quadrant to avoid internal organs.

-

-

Treatment Schedule: Administer guanethidine daily for 4 to 28 days, depending on the desired degree of sympathectomy.

-

Monitoring:

-

Observe animals daily for signs of successful sympathectomy, such as ptosis (drooping eyelids).

-

Monitor for potential side effects including diarrhea, significant weight loss, or postural hypotension.

-

Protocol 2: Permanent Sympathectomy in Neonatal Rats

This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.

Materials:

-

This compound or monosulfate

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (27-30 gauge)

-

Newborn rat pups

Procedure:

-

Guanethidine Solution Preparation: Prepare a sterile solution of guanethidine in saline at the desired concentration (e.g., 20-50 mg/kg).

-

Administration:

-

Administer the calculated dose via subcutaneous (s.c.) injection.

-

Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.

-

-

Treatment Schedule: Continue daily injections for a total of 3 weeks.

-

Monitoring: Monitor the pups daily for growth and mortality.

Protocol 3: Localized Chemical Sympathectomy of Adipose Tissue

This protocol is adapted for achieving sympathectomy in a specific tissue, such as an adipose pad, for studying localized sympathetic effects.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Microsyringe with a small gauge needle (e.g., 30G)

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., hamster) using an approved protocol.

-

Surgical Exposure: Make a small incision in the skin to expose the target adipose tissue pad (e.g., inguinal white adipose tissue).

-

Guanethidine Solution Preparation: Prepare a 10 mg/mL solution of this compound in sterile saline.

-

Microinjection:

-

Perform multiple microinjections (approximately 20) of the guanethidine solution directly into the adipose tissue pad.

-

For the control, inject an equivalent volume of sterile saline into the contralateral adipose tissue pad.

-

-

Post-Operative Care: Suture the incision and provide appropriate post-operative care.

-

Recovery Period: Allow at least two weeks for the sympathectomy to take full effect before subsequent experiments or tissue collection.

General Experimental Workflow

Validation of Sympathectomy

Confirming the effectiveness of guanethidine treatment is essential for interpreting experimental results.

Protocol 4: Validation by Norepinephrine Measurement

The most direct method is to measure norepinephrine content in the target tissue and compare it to a control group. A significant reduction indicates successful sympathectomy.

Procedure Outline:

-

Tissue Harvesting: Euthanize the animal and rapidly dissect the target tissue (and control tissue, if applicable).

-

Sample Preparation: Homogenize the tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins and stabilize catecholamines.

-

Norepinephrine Quantification: Analyze the supernatant for norepinephrine content, typically using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Compare norepinephrine levels between guanethidine-treated and control groups.

Protocol 5: Validation by Immunohistochemistry

This method visualizes the reduction in sympathetic nerve fibers by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in norepinephrine synthesis.

Procedure Outline:

-

Tissue Harvesting and Fixation:

-

Deeply anesthetize the animal and perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the target tissue and post-fix if necessary.

-

-

Tissue Processing: Cryoprotect the tissue (e.g., in sucrose (B13894) solution) and section using a cryostat.

-

Immunohistochemical Staining:

-

Incubate sections with a primary antibody against tyrosine hydroxylase (anti-TH).

-

Follow with an appropriate fluorescently-labeled secondary antibody.

-

-

Imaging and Analysis:

-

Visualize the stained sections using fluorescence microscopy.

-

Quantify the density of TH-positive nerve fibers and compare between treated and control groups. A marked decrease in TH-positive fibers indicates successful sympathectomy.

-

Conclusion

This compound remains a cornerstone tool for research into the sympathetic nervous system. Its ability to induce a selective and titratable chemical sympathectomy provides a powerful model for investigating the role of sympathetic innervation in health and disease. By following established protocols and validating the extent of sympathectomy, researchers can generate reliable and impactful data. This guide serves as a comprehensive resource to aid in the design and execution of such studies, ensuring methodological rigor and advancing our collective understanding of autonomic biology.

References

- 1. benchchem.com [benchchem.com]

- 2. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Guanethidine Sulfate: A Technical Overview of Initial Studies and Core Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanethidine (B1672426) sulfate (B86663), a potent antihypertensive agent, emerged in the mid-20th century as a significant therapeutic advancement in the management of moderate to severe hypertension. Its novel mechanism of action, targeting the peripheral sympathetic nervous system, distinguished it from previous treatments and established a new class of adrenergic neuron blocking drugs. This technical guide provides an in-depth analysis of the initial studies and foundational findings that characterized the pharmacology and clinical efficacy of guanethidine sulfate.

Mechanism of Action

Initial pharmacological investigations revealed that guanethidine's hypotensive effects were rooted in its ability to interfere with neurotransmission at postganglionic adrenergic nerve endings. The seminal work of the late 1950s and early 1960s elucidated a multi-step mechanism of action:

-

Uptake into Sympathetic Neurons: Guanethidine is actively transported into the presynaptic sympathetic neuron by the norepinephrine (B1679862) transporter (NET), the same transporter responsible for the reuptake of norepinephrine.

-

Concentration in Synaptic Vesicles: Once inside the neuron, guanethidine is concentrated in synaptic vesicles.

-

Displacement and Depletion of Norepinephrine: Guanethidine displaces norepinephrine from its storage vesicles, leading to a gradual and long-lasting depletion of the neurotransmitter.

-

Inhibition of Norepinephrine Release: Guanethidine also inhibits the release of norepinephrine in response to a nerve impulse, attributed to a local anesthetic-like effect on the nerve terminal membrane.

This targeted action on peripheral sympathetic neurons effectively produces a "chemical sympathectomy," reducing sympathetic tone and leading to a decrease in blood pressure.

Signaling Pathway

The following diagram illustrates the signaling pathway of guanethidine at the sympathetic neuroeffector junction.

Initial Clinical Findings: Efficacy in Hypertension

The initial clinical trials of this compound in the late 1950s and early 1960s were pivotal in establishing its efficacy as a potent antihypertensive agent. These studies, primarily in patients with moderate to severe hypertension, demonstrated significant reductions in both supine and standing blood pressure.

Data Presentation

The following tables summarize the quantitative data from key initial clinical trials.

Table 1: Efficacy of Guanethidine in Hypertensive Patients (Frohlich & Freis, 1959)

| Parameter | Before Guanethidine (Average) | After Guanethidine (Average) |

| Number of Patients | 15 | 15 |

| Supine Blood Pressure (mmHg) | 198/120 | 165/101 |

| Standing Blood Pressure (mmHg) | 190/125 | 138/95 |

| Average Effective Daily Dose (mg) | - | 50 (range 12.5-150) |

Table 2: Efficacy of Guanethidine in Severe Hypertension (Dollery & Emslie-Smith, 1960)

| Patient Group | Number of Patients | Mean Supine BP Before (mmHg) | Mean Supine BP After (mmHg) | Mean Standing BP Before (mmHg) | Mean Standing BP After (mmHg) |

| Group 1 (Severe Hypertension) | 12 | 225/130 | 160/95 | 215/130 | 135/90 |

| Group 2 (Malignant Hypertension) | 8 | 240/150 | 170/105 | 230/150 | 140/95 |

Table 3: Prolonged Treatment with Guanethidine (Page & Dustan, 1961)

| Parameter | Value |

| Number of Patients | 38 |

| Patients with Supine Diastolic BP < 105 mmHg | 22 |

| Patients Requiring Additional Antihypertensive Agents | 12 |

| Average Duration of Treatment | 18 months |

Table 4: Common Side Effects Reported in Initial Clinical Trials

| Side Effect | Frohlich & Freis (1959) (n=15) | Dollery & Emslie-Smith (1960) (n=20) |

| Diarrhea | 5 (33%) | 12 (60%) |

| Nasal Stuffiness | 3 (20%) | Not specified |

| Drooping of Upper Eyelids (Ptosis) | 2 (13%) | Not specified |

| Postural Hypotension | Noted as a potent effect | A significant management challenge |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound.

Protocol 1: Induction of Chemical Sympathectomy in Rats

This protocol was instrumental in studying the mechanism of action of guanethidine.

Objective: To induce a state of chemical sympathectomy in rats for the study of the sympathetic nervous system.

Materials:

-

This compound

-

Sterile 0.9% saline solution

-

Syringes and needles for intraperitoneal injection

-

Animal balance

Procedure:

-

Animal Model: Adult male Wistar rats.

-

Guanethidine Solution Preparation: Dissolve this compound in sterile saline to a concentration of 40 mg/mL.

-

Administration: Administer this compound via intraperitoneal injection at a dose of 40 mg/kg body weight.

-

Dosing Schedule: Injections are given daily for a period of 4 to 28 days, depending on the desired degree of sympathectomy.

-

Assessment of Sympathectomy: The effectiveness of the sympathectomy can be assessed by measuring the norepinephrine content of various tissues (e.g., heart, spleen) and by observing physiological signs such as ptosis (drooping of the eyelids).

Protocol 2: Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model was used to study the direct cardiac effects of guanethidine, independent of systemic influences.

Objective: To assess the direct effects of guanethidine on cardiac function.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

This compound stock solution

-

Animal model (e.g., rabbit, guinea pig)

-

Physiological recording equipment (for heart rate, contractile force)

Procedure:

-

Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized animal and mounted on the Langendorff apparatus via the aorta.

-

Retrograde Perfusion: The heart is perfused in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline cardiac parameters are recorded.

-

Guanethidine Administration: Guanethidine is introduced into the perfusion buffer at various concentrations to establish a dose-response relationship.

-

Data Acquisition: Heart rate and contractile force are continuously monitored and recorded throughout the experiment.

-

Washout: Following guanethidine administration, the heart is perfused with drug-free buffer to assess the reversibility of its effects.

Conclusion

The initial studies of this compound laid a robust foundation for its clinical use and for the broader understanding of sympathetic nervous system pharmacology. The elucidation of its unique mechanism of action, coupled with the compelling evidence of its antihypertensive efficacy from early clinical trials, marked a significant milestone in the treatment of hypertension. The experimental protocols developed during this period not only facilitated the characterization of guanethidine but also provided valuable models for future cardiovascular research. This technical guide serves as a comprehensive resource for researchers and scientists, offering a detailed perspective on the foundational science of this important therapeutic agent.

Guanethidine Sulfate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of guanethidine (B1672426) sulfate (B86663) as a research tool for inducing chemical sympathectomy in animal models. Guanethidine's selective action on peripheral sympathetic neurons makes it an invaluable agent for investigating the roles of the sympathetic nervous system in various physiological and pathological states. This guide covers its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Core Mechanism of Action

Guanethidine is an adrenergic neuron-blocking agent that selectively targets and, at sufficient doses, destroys peripheral sympathetic neurons.[1] Its mechanism is a multi-step process initiated by its structural similarity to norepinephrine (B1679862), allowing it to be recognized and transported into the neuron.

The key steps are:

-

Neuronal Uptake : Guanethidine is actively transported from the synaptic cleft into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET).[1][2][3][4] This uptake mechanism is essential for its pharmacological effect.

-

Vesicular Sequestration : Once inside the neuron, guanethidine is concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT).

-

Norepinephrine Displacement and Depletion : Within the vesicles, guanethidine displaces and replaces norepinephrine (NE), leading to a progressive depletion of NE stores in the nerve terminal.

-

Inhibition of Neurotransmission : Guanethidine blocks the release of any remaining norepinephrine in response to an action potential, resulting in a functional blockade of neurotransmission.

-

Neurotoxicity : Chronic administration of high doses leads to the destruction of sympathetic neurons. This neurotoxic effect is thought to be, at least in part, immune-mediated and is distinct from the mechanism of other sympatholytic agents like 6-hydroxydopamine.

Data Presentation: Quantitative Effects

The effects of guanethidine are dose-dependent and vary with the duration of treatment and the age of the animal model.

Table 1: Dosage Regimens and Observed Effects in Rats

| Animal Model | Dosage | Administration | Duration | Key Observed Effects | References |

| Adult Wistar Rats | 5 mg/kg/day | Intraperitoneal (IP) | 28 days | No significant change in blood pressure or histology. | |

| Adult Wistar Rats | 40 mg/kg/day | Intraperitoneal (IP) | 28 days | Lowered blood pressure; profound loss of nerve cells in the superior cervical ganglion (SCG); incomplete sympathectomy. | |

| Adult Sprague-Dawley Rats | 50 mg/kg/day | Intraperitoneal (IP) | 5 weeks | Weight loss, ptosis, lower mean arterial blood pressure, inflammatory cell infiltrate and neuron loss in the SCG. | |

| Adult Rats | 40 mg/kg/day | Intraperitoneal (IP) | 3 months | ~95% loss of nerve cells in the SCG; significantly lowered mean arterial blood pressure; persistent hypersensitivity to noradrenaline. | |

| Neonatal Rats | 50 mg/kg/day | Subcutaneous (SC) | 3 weeks | Effective for producing permanent sympathectomy. | |

| Neonatal Rats | 50-100 mg/kg/day | Injections | 20 days | Produces a more complete peripheral sympathectomy than other chemical methods with no significant effect on central noradrenergic neurons. |

Table 2: Norepinephrine (NE) Depletion in Various Tissues

| Animal Model | Tissue | NE Depletion (%) | Treatment Regimen | References |

| Cat | Heart | 75% | Single dose (timeframe: 24 hours) | |

| Rabbit | Spleen | ~60% | Single dose (timeframe: 18 hours) | |

| Neonatal Rats (matured to 10 weeks) | Heart, Spleen, Intestine, Mesentery, Kidney, Uterus, Vas Deferens | 80-98% | 50-100 mg/kg/day for 20 days | |

| Adult Sprague-Dawley Rats | Peroneal, Sural, Tibial, and Vagal Nerves; SCG | Significant Depletion | 50 mg/kg/day IP for 5 weeks | |

| Adult Rats (evaluated after 7 months) | Peripheral Tissues | Significantly Reduced | Treatment for 5 weeks | |

| Adult Rats | Superior Cervical Ganglion | 80% | 50 mg/kg/day IP for 18 days |

Experimental Protocols

Adherence to detailed protocols is crucial for reproducibility. The following are representative methods for inducing chemical sympathectomy.

Protocol 1: Chemical Sympathectomy in Adult Rats

This protocol is designed to achieve significant, long-lasting sympathectomy in adult rodents.

Materials:

-

Guanethidine monosulfate or guanethidine sulfate

-

Sterile saline (0.9% NaCl) for injection

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Adult rats (e.g., Wistar, Sprague-Dawley)

-

Calibrated animal scale

Procedure:

-

Animal Acclimation : House animals in the facility for at least one week prior to the experiment to allow for acclimation.

-

Guanethidine Solution Preparation : On each day of injection, prepare a fresh solution of guanethidine in sterile saline. For a dose of 40 mg/kg, a stock concentration of 20 mg/mL is often practical. Ensure the compound is completely dissolved; gentle warming or vortexing may be required.

-

Dose Calculation and Administration :

-

Weigh each rat accurately on the day of injection.

-

Calculate the required injection volume based on the animal's weight and the desired dose (e.g., 40 mg/kg).

-

Administer the solution via intraperitoneal (IP) injection. Insert the needle into a lower abdominal quadrant to avoid internal organs.

-

-

Treatment Schedule : Administer injections daily for the desired duration, typically ranging from 4 to 6 weeks for profound sympathectomy.

-

Monitoring :

-

Observe the animals daily for common side effects, including ptosis (drooping eyelids), diarrhea, and weight loss. Ptosis is a common indicator of sympathetic blockade.

-

Monitor blood pressure and heart rate as required by the experimental design.

-

Protocol 2: Permanent Sympathectomy in Neonatal Rats

Treating neonatal rats with guanethidine results in a more complete and permanent destruction of the peripheral sympathetic nervous system.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (e.g., 30 gauge)

-

Neonatal rat pups (treatment often starts around postnatal day 7)

Procedure:

-

Guanethidine Solution Preparation : Prepare a sterile solution of guanethidine in saline. A common concentration used is 50 mg/mL for a 50 mg/kg/day dosage regimen.

-

Dosing and Administration :

-

Begin treatment on postnatal day 7.

-

Weigh each pup daily to accurately calculate the dose.

-

Administer the guanethidine solution (e.g., 50 mg/kg) via subcutaneous (SC) injection once daily. Lift the skin on the back of the neck to form a tent for injection.

-

-

Treatment Schedule : Continue daily injections for a total of 3 weeks.

-

Monitoring : Monitor the pups daily for mortality, growth, and failure to thrive. Note the development of ptosis.

Protocol 3: Assessment of Norepinephrine Content in Tissues

Confirming the efficacy of sympathectomy often involves measuring NE levels in target tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Target tissues (e.g., heart, spleen, superior cervical ganglion)

-

Liquid nitrogen or dry ice

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector

Procedure:

-

Tissue Collection : Euthanize the animal and rapidly excise the target tissue.

-

Sample Preservation : Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent catecholamine degradation. Store at -80°C until analysis.

-

Homogenization : Weigh the frozen tissue and homogenize it in a known volume of ice-cold homogenization buffer.

-

Centrifugation : Centrifuge the homogenate at high speed in a refrigerated centrifuge.

-

Supernatant Collection : Carefully collect the supernatant, which contains the catecholamines.

-

HPLC Analysis :

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate NE using a reverse-phase column.

-

Detect and quantify NE with the electrochemical detector.

-

-

Quantification : Create a standard curve using known concentrations of norepinephrine. Calculate the NE concentration in the sample by comparing its peak area to the standard curve. Results are typically expressed as ng of NE per gram of tissue.

Experimental Workflows and Logical Relationships

Visualizing the experimental process can clarify the sequence of events in a typical guanethidine study.

Important Considerations and Troubleshooting

-

Strain-Specific Resistance : Spontaneously hypertensive rats (SHR) have shown unique resistance to guanethidine-induced sympathectomy. This resistance can be overcome by co-administration with an antibody to nerve growth factor (NGF). Researchers should consider the strain of animal being used.

-

Central Nervous System Effects : Guanethidine does not readily cross the blood-brain barrier, and studies have shown no significant effect on norepinephrine levels in the brain, making it an excellent tool for studying the peripheral sympathetic nervous system. However, some neurotoxic effects have been noted in the area postrema, a circumventricular organ with a less restrictive barrier.

-

Side Effects : The most common side effects are direct consequences of sympathetic blockade and include hypotension, diarrhea, and ptosis. Careful daily monitoring is essential to manage animal welfare.

-

Compensatory Responses : The body may initiate compensatory responses to sympathetic blockade. It is crucial to have appropriate controls and measurement time points to accurately interpret data.

-

Incomplete Sympathectomy : Lower doses or shorter treatment durations may result in an incomplete sympathectomy. Pilot studies are recommended to determine the optimal dose and duration for the specific research question and animal model.

Conclusion

This compound is a potent and well-characterized tool for neuroscience research, enabling the creation of robust animal models of peripheral sympathetic denervation. By understanding its mechanism of action, employing meticulous experimental protocols, and being aware of its limitations, researchers can effectively use guanethidine to explore the complex roles of the sympathetic nervous system in health and disease.

References

Guanethidine Sulfate's Effects on Norepinephrine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanethidine (B1672426) sulfate (B86663) is a potent adrenergic neuron-blocking agent that has been a subject of extensive research due to its profound effects on the sympathetic nervous system. This technical guide provides an in-depth analysis of the core mechanisms by which guanethidine modulates norepinephrine (B1679862) (NE) release. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular interactions, the resultant physiological effects, and the experimental methodologies used to elucidate these actions. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Guanethidine is an antihypertensive drug that primarily acts by inhibiting the release of norepinephrine from postganglionic sympathetic nerve endings.[1][2][3][4][5] Its mechanism is multifaceted, involving a series of steps that ultimately lead to a depletion of norepinephrine stores and a functional blockade of sympathetic nerve transmission. Understanding the intricate details of guanethidine's interaction with the components of the adrenergic synapse is crucial for its application in research and for the development of novel therapeutics targeting the sympathetic nervous system.

Mechanism of Action

Guanethidine's effects on norepinephrine release are a consequence of its interaction with two key transporters: the Norepinephrine Transporter (NET) and the Vesicular Monoamine Transporter (VMAT).

-

Uptake into the Adrenergic Neuron: Guanethidine is recognized as a substrate by the Norepinephrine Transporter (NET), which is located on the presynaptic membrane of sympathetic neurons. This active transport mechanism concentrates guanethidine within the neuron, a critical step for its pharmacological activity. Drugs that inhibit NET, such as tricyclic antidepressants, can antagonize the effects of guanethidine by preventing its entry into the neuron.

-

Sequestration into Synaptic Vesicles: Once inside the neuron, guanethidine is transported into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT). Within the vesicles, guanethidine displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.

-

Inhibition of Norepinephrine Release: In addition to depleting norepinephrine stores, guanethidine also directly inhibits the release of any remaining norepinephrine in response to a nerve action potential. The precise mechanism of this release inhibition is not fully elucidated but is a key contributor to its sympatholytic effect.

Signaling Pathway of Guanethidine Action

References

- 1. ahajournals.org [ahajournals.org]

- 2. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ebm-journal.org [ebm-journal.org]

- 5. go.drugbank.com [go.drugbank.com]

Guanethidine Sulfate for Chemical Sympathectomy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of guanethidine (B1672426) sulfate (B86663) for inducing chemical sympathectomy, a critical technique in biomedical research. Guanethidine, a postganglionic sympathetic neuron-blocking agent, offers a selective method to study the role of the sympathetic nervous system in various physiological and pathological processes. This document outlines the mechanism of action, experimental protocols, and quantitative effects of guanethidine-induced sympathectomy.

Mechanism of Action

Guanethidine's selective action on sympathetic neurons is a multi-step process resulting in the temporary inhibition of sympathetic nerve function and, with chronic high-dose administration, the destruction of these neurons.[1][2]

-

Uptake: Guanethidine is actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[2][3] This uptake mechanism is crucial for its selective action, as it concentrates the drug within the target neurons.

-

Vesicular Sequestration: Once inside the neuron, guanethidine is sequestered within synaptic vesicles, the storage sites for norepinephrine (NE).[2]

-

Norepinephrine Depletion: Guanethidine displaces norepinephrine from these vesicles, leading to a gradual depletion of NE stores within the nerve terminals.

-

Inhibition of Release: Guanethidine also inhibits the release of norepinephrine in response to nerve impulses.

-

Neuronal Destruction: Chronic administration of high doses of guanethidine leads to the degeneration and death of peripheral sympathetic neurons. The underlying mechanism of this neurotoxicity is thought to have an autoimmune component.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of guanethidine at the sympathetic nerve terminal and a general experimental workflow for inducing chemical sympathectomy in animal models.

Experimental Protocols

The following protocols are adapted from studies utilizing guanethidine to induce chemical sympathectomy in rats.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (25-27 gauge)

-

Animal scale

-

Appropriate animal model (e.g., Wistar, Sprague-Dawley rats)

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

Guanethidine Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For example, to achieve a 40 mg/kg dose in a volume of 1 ml/kg, dissolve 40 mg of this compound per ml of saline. Ensure the solution is completely dissolved; gentle warming or vortexing may be necessary.

-

Animal Weighing and Dose Calculation: Accurately weigh each animal on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose.

-

Administration: Intraperitoneal (IP) injection is a common route of administration. Position the animal with its head tilted slightly downwards. Insert the needle into the lower abdominal quadrant to avoid internal organs and inject the calculated volume.

-

Treatment Schedule: Administer guanethidine daily for the desired duration. The duration can range from a few days for acute studies to several weeks or months for chronic sympathectomy.

-

Monitoring: Observe the animals daily for any signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor physiological parameters such as blood pressure and heart rate as required by the experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from studies that used guanethidine to induce chemical sympathectomy in adult rats.

Table 1: Effects of Chronic Guanethidine Administration in Adult Rats

| Dosage | Duration | Discontinuation Period | Change in Mean Arterial Blood Pressure | Change in Heart Rate | Superior Cervical Ganglion Nerve Cell Loss |

| 5 mg/kg/day (IP) | 3 months | - | No significant change | No significant change | No significant change |

| 40 mg/kg/day (IP) | 3 months | 1 day | ↓ 33 mmHg | No significant change | ~95% |

| 40 mg/kg/day (IP) | 3 months | 3 months | ↓ 54 mmHg | No significant change | Not reported |

Table 2: Effects of Guanethidine on Norepinephrine Levels and Functional Responses in Adult Rats

| Treatment | Time After Cessation | Superior Cervical Ganglia Tyrosine Hydroxylase Activity | Peripheral Tissue Norepinephrine Levels | Blood Pressure Response to Sympathetic Stimulation |

| Guanethidine (dose not specified) for 5 weeks | 7 months | Greatly reduced | Greatly reduced | Markedly and permanently reduced |

Table 3: Dose-Dependent Effects of Subacute Guanethidine Administration in Adult Rats

| Dosage | Duration | Outcome |

| 5 mg/kg/day (IP) | 28 days | No histological or permanent hemodynamic changes |

| 40 mg/kg/day (IP) | 28 days | Incomplete sympathectomy with partially irreversible hypersensitivity to noradrenaline |

Conclusion

This compound remains a valuable tool for inducing chemical sympathectomy in a research setting. Its well-characterized mechanism of action and the extensive body of literature detailing its use provide a solid foundation for designing experiments to investigate the role of the sympathetic nervous system. Careful consideration of the dosage, duration of treatment, and potential side effects is crucial for achieving reproducible and meaningful results. The quantitative data and protocols presented in this guide offer a starting point for researchers and drug development professionals seeking to utilize this powerful technique.

References

Methodological & Application

Application Notes and Protocols for Guanethidine Sulfate in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory techniques involving guanethidine (B1672426) sulfate (B86663), a potent adrenergic neuron blocking agent. This document is intended for researchers, scientists, and drug development professionals investigating the sympathetic nervous system and related pathologies.

Application Notes

Guanethidine sulfate is a valuable pharmacological tool for inducing chemical sympathectomy, the selective destruction or functional impairment of peripheral sympathetic neurons. Its primary mechanism of action involves its uptake into sympathetic nerve terminals via the norepinephrine (B1679862) transporter (NET). Once inside the neuron, guanethidine is concentrated in synaptic vesicles, where it displaces and eventually depletes norepinephrine stores.[1] Chronic administration can lead to the degeneration of sympathetic neurons, providing a model for studying the physiological roles of the sympathetic nervous system.[2]

Key applications in a research setting include:

-

Cardiovascular Research: Investigating the role of the sympathetic nervous system in blood pressure regulation, hypertension, and heart failure.[3]

-

Neuroscience: Studying the function of sympathetic innervation in various organs and the pathophysiology of autonomic neuropathies.

-

Metabolic Research: Elucidating the influence of sympathetic tone on metabolic processes.

-

Pain Research: Exploring the involvement of the sympathetic nervous system in certain pain states.

Data Presentation

Table 1: Guanethidine Administration Protocols and Effects in Rodents

| Animal Model | This compound Dose | Administration Route & Duration | Observed Effects | Reference(s) |

| Adult Wistar Rats | 5 mg/kg/day | Intraperitoneal, up to 28 days | No significant change in blood pressure or histology. | [4] |

| Adult Wistar Rats | 40 mg/kg/day | Intraperitoneal, up to 28 days | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion, incomplete sympathectomy. | [4] |

| Neonatal Sprague-Dawley Rats | 50 mg/kg/day | Subcutaneous, daily for 3 weeks starting at postnatal day 7 | Permanent sympathectomy with low mortality. Significant reduction in norepinephrine levels in peripheral tissues. | |

| Adult Sprague-Dawley Rats | 100 mg/kg/day | Intraperitoneal, for 11 days | Significant reduction in systolic blood pressure. | |

| Adult Rats with Myocardial Infarction | 1 mg/kg/day (low-dose) | Continuous via osmotic mini-pump for 4 weeks | Suppressed left ventricular dilation, improved fractional shortening, reduced plasma norepinephrine, and improved survival. | |

| Adult Rats with Myocardial Infarction | 10 mg/kg/day (high-dose) | Continuous via osmotic mini-pump for 4 weeks | Increased 28-day mortality, associated with depletion of myocardial norepinephrine. |

Table 2: Effects of Guanethidine on Norepinephrine (NE) Levels in Rodent Tissues

| Tissue | Animal Model | Guanethidine Treatment | Time Point | % NE Depletion | Reference(s) |

| Heart | Rabbit | 12.5 mg/kg, single dose | 4 hours | ~85% | |

| Heart | Rabbit | 12.5 mg/kg, single dose | 18 hours | ~85% | |

| Spleen | Rabbit | 12.5 mg/kg, single dose | 18 hours | ~60% | |

| Heart | Cat | 5 mg/kg, single dose | 72 hours+ | Marked progressive loss | |

| Spleen | Cat | 5 mg/kg, single dose | 72 hours+ | Marked progressive loss | |

| Heart | Rat | 50 mg/kg i.p., 5 days/week | 18 days | 96% | |

| Superior Cervical Ganglion | Rat | 50 mg/kg i.p., 5 days/week | 18 days | 76% |

Experimental Protocols

Protocol 1: Induction of Chemical Sympathectomy in Neonatal Rats

This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Sterile syringes and needles (27-30 gauge)

-

Neonatal Sprague-Dawley rats (postnatal day 7)

-

Animal scale

Procedure:

-

Preparation of Guanethidine Solution: Aseptically prepare a 50 mg/mL solution of this compound in sterile 0.9% saline. Ensure the solution is thoroughly mixed.

-

Animal Dosing:

-

Begin treatment on postnatal day 7.

-

Weigh each pup daily to accurately calculate the required dose (50 mg/kg).

-

Administer the calculated volume of guanethidine solution via subcutaneous injection once daily. A common injection site is the scruff of the neck.

-

-

Treatment Schedule: Continue daily injections for a total of 3 weeks.

-

Monitoring:

-

Monitor the pups daily for mortality, growth, and any signs of distress.

-

Observe for ptosis (drooping eyelids), which is an early indicator of sympathetic blockade.

-

-

Verification of Sympathectomy: At the desired experimental endpoint (e.g., 9 or 16 weeks of age), sympathectomy can be confirmed by:

-

Biochemical Analysis: Measuring norepinephrine levels in peripheral tissues (e.g., heart, spleen). A significant reduction confirms sympathectomy.

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in sympathetic ganglia (e.g., superior cervical ganglion) to visualize neuronal loss.

-

Protocol 2: Immunohistochemical Validation of Sympathectomy

This protocol outlines the steps for visualizing the reduction in sympathetic nerve fibers by staining for tyrosine hydroxylase (TH), a key enzyme in norepinephrine synthesis.

Materials:

-

Tissue sections (e.g., heart, superior cervical ganglion) from control and guanethidine-treated animals (prepared via fixation and cryosectioning or paraffin (B1166041) embedding)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Rabbit anti-Tyrosine Hydroxylase (anti-TH)

-

Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Rehydration and Antigen Retrieval (for paraffin sections):

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

-

Permeabilization: Wash slides with PBS and then incubate in permeabilization buffer for 10-15 minutes at room temperature.

-

Blocking: Wash slides with PBS and then incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature, protected from light.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Counterstaining: Incubate sections with DAPI for nuclear staining for 5-10 minutes.

-

Mounting: Wash slides one final time with PBS and then mount coverslips using an appropriate mounting medium.

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence microscope.

-

Capture images of TH-positive nerve fibers and DAPI-stained nuclei.

-

Quantify the density of TH-positive fibers using image analysis software.

-

Protocol 3: Generalized Method for Quantification of Guanidine (B92328) Compounds in Biological Fluids by LC-MS/MS

Disclaimer: A specific, validated LC-MS/MS method for this compound was not found in the reviewed literature. The following is a generalized protocol based on methods for other guanidine derivatives and would require optimization and validation for guanethidine.

Materials:

-

Plasma, serum, or urine samples

-

Internal Standard (IS) (e.g., a stable isotope-labeled guanethidine or a structurally similar compound)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

Reconstitution solvent (e.g., mobile phase A)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of reconstitution solvent.

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to separate guanethidine from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Hypothetical - requires optimization):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Determine the precursor ion (Q1) for guanethidine (m/z 199.2 for [M+H]+) and optimize collision energy to identify the most abundant and stable product ion (Q3). A similar process is required for the IS.

-

MRM Transitions (to be determined):

-

Guanethidine: e.g., m/z 199.2 → [product ion]

-

Internal Standard: [precursor ion] → [product ion]

-

-

Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows).

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of guanethidine in the samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

-

Mandatory Visualization

Caption: Mechanism of Guanethidine Action at the Sympathetic Nerve Terminal.

Caption: General Experimental Workflow for Guanethidine-Induced Chemical Sympathectomy.

References

- 1. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]

- 3. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Guanethidine Sulfate: Application Notes and Protocols for Rodent-Based Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the use of guanethidine (B1672426) sulfate (B86663) in rodent models to induce chemical sympathectomy. This technique is a cornerstone for investigating the role of the sympathetic nervous system in a multitude of physiological and pathophysiological processes. Guanethidine, a postganglionic sympathetic neuron-blocking agent, facilitates targeted studies in areas such as cardiovascular disease, neuropathic pain, and immunology.

Mechanism of Action

Guanethidine is actively transported into sympathetic neurons via the norepinephrine (B1679862) transporter (NET).[1][2][3] Once inside the neuron, it is concentrated in synaptic vesicles, where it displaces and consequently depletes norepinephrine (NE) stores.[1][2] This process inhibits the release of NE in response to nerve impulses, leading to a functional blockade of sympathetic neurotransmission. Chronic administration of guanethidine can result in the destruction of peripheral sympathetic neurons, effectively creating a chemical sympathectomy.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies that have utilized guanethidine to induce chemical sympathectomy in rodents.

Table 1: Guanethidine Administration Protocols and Effects in Adult Rats

| Parameter | Protocol 1 | Protocol 2 |

| Animal Model | Adult Wistar Rats | Adult Sprague-Dawley Rats |

| Guanethidine Salt | Guanethidine sulphate | Guanethidine monosulfate |

| Dose | 20-50 mg/kg | 40 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |

| Frequency | Daily | Daily |

| Duration | 5 weeks | 4 to 28 days |

| Observed Effects | Ptosis, lower mean arterial blood pressure, norepinephrine depletion. | Significant sympathectomy. |

Table 2: Guanethidine Administration Protocol and Effects in Neonatal Rats

| Parameter | Protocol 3 |

| Animal Model | Newborn Rats |

| Guanethidine Salt | Guanethidine monosulfate |

| Dose | 50 mg/kg/day |

| Route of Administration | Subcutaneous (s.c.) injection |

| Frequency | Daily |

| Duration | 3 weeks, starting on postnatal day 7 |

| Observed Effects | Profound and long-lasting sympathectomy, ptosis. |

Experimental Protocols

The following are detailed methodologies for key experiments involving guanethidine sulfate in rodents.

Protocol 1: Induction of Chemical Sympathectomy in Adult Rats

This protocol is designed to achieve a significant but potentially reversible sympathectomy in adult rats.

Materials:

-

This compound or monosulfate

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (25-27 gauge)

-

Adult rats (e.g., Sprague-Dawley, Wistar)

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before commencing the experiment.

-

Guanethidine Solution Preparation: On each day of injection, prepare a fresh solution of guanethidine in sterile saline. For a 20 mg/kg dose, you can dissolve 20 mg of guanethidine per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure complete dissolution; gentle warming or vortexing may be applied.

-

Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection to calculate the precise volume of the guanethidine solution required.

-

Administration:

-

Restrain the rat firmly but gently.

-

For intraperitoneal (IP) injection, tilt the animal's head slightly downwards.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

-

Inject the calculated volume of the guanethidine solution.

-

-

Treatment Schedule: Administer guanethidine daily for the desired duration, typically ranging from 4 to 28 days.

-

Monitoring:

-

Observe the animals daily for signs of sympathetic blockade, such as ptosis (drooping eyelids), diarrhea, and postural hypotension.

-

Monitor for any signs of distress, including significant weight loss.

-

Measure blood pressure and heart rate as dictated by the experimental design.

-

Protocol 2: Induction of Permanent Chemical Sympathectomy in Neonatal Rats

This protocol is intended to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.

Materials:

-

This compound or monosulfate

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (27-30 gauge)

-

Newborn rat pups (treatment typically starts around postnatal day 7)

-

Animal scale suitable for neonatal weights

Procedure:

-

Guanethidine Solution Preparation: Prepare a fresh, sterile solution of guanethidine in saline daily. For a 50 mg/kg dose, a concentration of 10 mg/ml can be used to keep injection volumes low for small pups.

-

Animal Weighing and Dose Calculation: Weigh each pup daily to ensure accurate dosing.

-

Administration:

-

Gently restrain the pup.

-

For subcutaneous (SC) injection, lift the skin between the shoulder blades to form a "tent."

-

Insert the needle at the base of the tent and inject the calculated volume.

-

-

Treatment Schedule: Administer daily injections for a total of 3 weeks.

-

Monitoring:

-

Monitor the pups daily for mortality, growth, and overall well-being.

-

The development of ptosis is an early indicator of successful sympathetic blockade.

-

Experimental Workflow

The following diagram illustrates a general workflow for a guanethidine-induced chemical sympathectomy experiment in rodents.

Important Considerations

-

Animal Strain: Different rodent strains may exhibit varying sensitivities to guanethidine. For instance, Spontaneously Hypertensive Rats (SHR) have demonstrated resistance to guanethidine-induced sympathectomy.

-

Dosage and Duration: The extent of sympathectomy is dose- and duration-dependent. Higher doses and longer treatment regimens generally produce more profound and lasting effects.

-